

Application Notes and Protocols: N-Biotinyl-5-methoxytryptamine for Fluorescence Microscopy

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Compound of Interest

Compound Name: *N-Biotinyl-5-methoxytryptamine*

Cat. No.: *B8144282*

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Introduction

N-Biotinyl-5-methoxytryptamine is a versatile molecular probe designed for the sensitive detection and visualization of serotonin receptors and transporters in fluorescence microscopy applications. This molecule combines the specificity of 5-methoxytryptamine, a serotonin analog, with the high-affinity biotin-streptavidin detection system.^[1] This allows for robust signal amplification and clear visualization of target molecules in fixed and live cells. These application notes provide detailed protocols for the use of **N-Biotinyl-5-methoxytryptamine** in conjunction with fluorescently labeled streptavidin for imaging the serotonin transporter (SERT).

Principle of Detection

The methodology is based on the highly specific and strong non-covalent interaction between biotin and streptavidin. **N-Biotinyl-5-methoxytryptamine** acts as a primary probe that binds to the target (e.g., serotonin transporter). Subsequently, a fluorescently labeled streptavidin conjugate is introduced, which binds to the biotin moiety of the probe. This indirect detection method provides significant signal amplification as multiple fluorophores on the streptavidin molecule can be recruited to a single target site.^{[2][3]}

Quantitative Data Summary

The following table summarizes key quantitative parameters relevant to the application of **N-Biotinyl-5-methoxytryptamine** in fluorescence microscopy.

Parameter	Value	Reference/Notes
Excitation Wavelength (Max)	Dependent on Fluorophore	e.g., Alexa Fluor 488: 493 nm
Emission Wavelength (Max)	Dependent on Fluorophore	e.g., Alexa Fluor 488: 519 nm[2]
Working Concentration (Probe)	1 - 10 μ M	Empirically determined, start with 5 μ M.
Working Concentration (Streptavidin)	0.5 - 10 μ g/mL	Titration recommended for optimal signal-to-noise.[3]
Incubation Time (Probe)	60 minutes	At room temperature.
Incubation Time (Streptavidin)	60 minutes	At room temperature.[3]
Binding Affinity (Biotin-Streptavidin)	$K_d \approx 10^{-14}$ M	One of the strongest known non-covalent interactions.

Experimental Protocols

Protocol 1: Staining of Serotonin Transporters in Fixed Cells

This protocol describes the use of **N-Biotinyl-5-methoxytryptamine** for the detection of serotonin transporters (SERTs) in cultured cells fixed prior to staining.

Materials:

- **N-Biotinyl-5-methoxytryptamine**
- Streptavidin-Alexa Fluor 488 conjugate (or other fluorescent conjugate)
- Phosphate-Buffered Saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS

- Blocking Buffer (e.g., PBS with 1% BSA and 0.1% Tween-20)
- Mounting Medium with DAPI
- Coverslips and microscope slides

Procedure:

- Cell Culture: Grow cells expressing the serotonin transporter (e.g., transfected HEK-293 cells) on sterile coverslips to 70-80% confluency.
- Fixation: Wash the cells twice with PBS and then fix with 4% PFA in PBS for 15 minutes at room temperature.
- Washing: Wash the fixed cells three times with PBS for 5 minutes each.
- Blocking: Incubate the cells with Blocking Buffer for 30 minutes at room temperature to reduce non-specific binding.
- Primary Probe Incubation: Dilute **N-Biotinyl-5-methoxytryptamine** to the desired working concentration (e.g., 5 μ M) in Blocking Buffer. Incubate the cells with this solution for 60 minutes at room temperature.
- Washing: Wash the cells three times with Blocking Buffer for 5 minutes each.
- Secondary Detection: Dilute the Streptavidin-Alexa Fluor 488 conjugate to its working concentration (e.g., 2 μ g/mL) in Blocking Buffer. Incubate the cells with this solution for 60 minutes at room temperature, protected from light.^[3]
- Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
- Counterstaining (Optional): If not using a mounting medium with DAPI, you can incubate with a DAPI solution for 5 minutes to stain the nuclei.
- Mounting: Mount the coverslips onto microscope slides using a mounting medium.
- Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.

Protocol 2: Live-Cell Imaging of Serotonin Transporter Dynamics

This protocol is adapted for imaging the dynamics of serotonin transporters on the surface of living cells.

Materials:

- **N-Biotinyl-5-methoxytryptamine**
- Streptavidin-Quantum Dot (QD) conjugate (e.g., QD655-streptavidin)
- Live-Cell Imaging Buffer (e.g., DMEM FluoroBrite)
- Cells expressing a fluorescently tagged SERT (e.g., YFP-SERT) for co-localization.[4]

Procedure:

- **Cell Preparation:** Plate cells expressing YFP-SERT on glass-bottom imaging dishes.
- **Probe Incubation:** Wash the cells with warm Live-Cell Imaging Buffer. Incubate with **N-Biotinyl-5-methoxytryptamine** (e.g., 1 μ M) in imaging buffer for 15 minutes at 37°C.
- **Washing:** Gently wash the cells three times with warm imaging buffer.
- **Quantum Dot Labeling:** Incubate the cells with Streptavidin-QD conjugate (e.g., 1 nM) in imaging buffer for 5 minutes at 37°C.
- **Final Wash:** Gently wash the cells three times with warm imaging buffer to remove unbound quantum dots.
- **Imaging:** Immediately proceed to image the cells using a fluorescence microscope equipped for live-cell imaging (e.g., with an environmental chamber). Use appropriate laser lines for YFP and the quantum dots.[4]
- **Data Acquisition:** Acquire time-lapse image series to observe the lateral diffusion and trafficking of SERT on the plasma membrane.

Visualizations

Sample Preparation

Cell Culture on Coverslips

Fixation (4% PFA)

Staining Procedure

Blocking (1% BSA)

Incubate with
N-Biotinyl-5-methoxytryptamine

Wash

Incubate with
Streptavidin-Fluorophore

Wash

Imaging

Mounting with DAPI

Fluorescence Microscopy

Cell Preparation

Plate YFP-SERT cells
on imaging dish

Wash

Live Cell Labeling

Incubate with
N-Biotinyl-5-methoxytryptamine

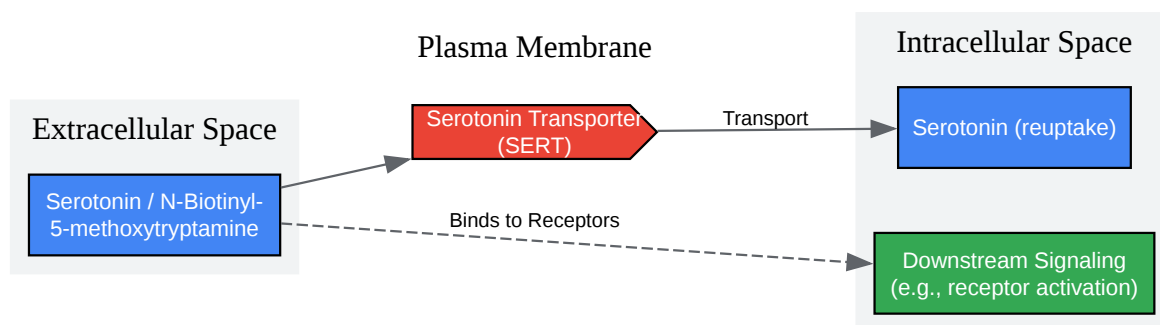
Wash

Incubate with
Streptavidin-Quantum Dot

Wash

Imaging

Time-Lapse
Fluorescence Microscopy



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